Mcl-1/bcl-2-IN-3
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Overview
Description
Mcl-1/bcl-2-IN-3 is a small molecule inhibitor targeting the anti-apoptotic proteins Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma 2 (Bcl-2). These proteins are part of the Bcl-2 family, which plays a crucial role in regulating apoptosis, or programmed cell death. Overexpression of Mcl-1 and Bcl-2 is frequently observed in various cancers, contributing to tumorigenesis, poor prognosis, and resistance to chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mcl-1/bcl-2-IN-3 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The process often starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for Mcl-1 and Bcl-2. Common reagents used in these reactions include organic solvents, catalysts, and protecting groups to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols while ensuring high yield and purity. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Mcl-1/bcl-2-IN-3 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Mcl-1/bcl-2-IN-3 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the interactions and functions of Mcl-1 and Bcl-2 proteins.
Biology: Investigates the role of Mcl-1 and Bcl-2 in cellular apoptosis and survival pathways.
Medicine: Explores potential therapeutic applications in treating cancers that overexpress Mcl-1 and Bcl-2, such as leukemia, lymphoma, and solid tumors.
Industry: Potential use in developing new anticancer drugs and combination therapies to overcome drug resistance
Mechanism of Action
Mcl-1/bcl-2-IN-3 exerts its effects by binding to the anti-apoptotic proteins Mcl-1 and Bcl-2, thereby preventing their interaction with pro-apoptotic proteins like BAX and BAK. This inhibition disrupts the balance between pro-survival and pro-apoptotic signals, leading to the activation of the intrinsic apoptotic pathway. The compound effectively induces apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Venetoclax: A selective Bcl-2 inhibitor used in the treatment of chronic lymphocytic leukemia and acute myeloid leukemia.
S63845: A selective Mcl-1 inhibitor currently in clinical trials for various cancers.
ABT-263 (Navitoclax): Targets Bcl-2, Bcl-xL, and Bcl-w, used in combination therapies for hematologic malignancies
Uniqueness: Mcl-1/bcl-2-IN-3 is unique in its dual inhibition of both Mcl-1 and Bcl-2, offering a broader spectrum of activity against cancers that rely on these proteins for survival. This dual targeting approach enhances its potential efficacy and reduces the likelihood of resistance development compared to single-target inhibitors .
Properties
IUPAC Name |
methyl 6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O5S/c1-35-24(32)8-3-2-7-23(31)29-15-16-30-26(33)20-6-4-5-19-22(14-13-21(25(19)20)27(30)34)36-18-11-9-17(28)10-12-18/h4-6,9-14H,2-3,7-8,15-16H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZXWFWVQWMGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)NCCN1C(=O)C2=C3C(=C(C=C2)SC4=CC=C(C=C4)Br)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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